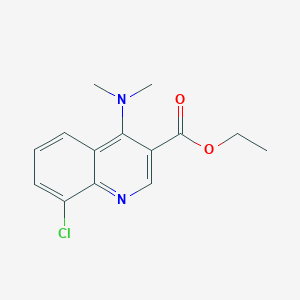

Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate

Description

Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 8 and a dimethylamino group at position 4. Quinoline scaffolds are renowned for their broad pharmacological activities, including antibacterial, anticancer, and antituberculosis properties .

Properties

IUPAC Name |

ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-4-19-14(18)10-8-16-12-9(13(10)17(2)3)6-5-7-11(12)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRVDQNVAONGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure, which is known for its ability to intercalate with DNA and influence various biological processes. The presence of a chloro group and a dimethylamino side chain enhances its interaction with cellular targets, potentially leading to diverse pharmacological effects.

The primary mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The quinoline moiety allows the compound to intercalate between DNA base pairs, which can inhibit DNA replication and transcription processes.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways, affecting their activity and leading to altered cellular responses.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.0195 mg/mL, indicating strong antimicrobial potential .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.0048 |

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Efficacy

In vitro tests on human cancer cell lines (A549 and HT29) demonstrated that derivatives of quinoline compounds showed promising antitumor activity with IC50 values significantly lower than that of standard chemotherapy agents like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl derivative | A549 | 1.53 |

| Ethyl derivative | HT29 | 0.77 |

| Cisplatin | A549 | >10 |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, modifications at the R1 and R2 positions have been shown to improve lipophilicity and overall potency against various pathogens .

Scientific Research Applications

Antibacterial Activity

Overview : Quinoline derivatives, including ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate, have been studied for their antibacterial properties. Research has indicated that modifications to the quinoline structure can enhance its efficacy against various bacterial strains.

Case Study : A patent (US4997943A) describes a series of quinoline-3-carboxylic acid derivatives exhibiting significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with specific substituents at the 8-position showed improved activity compared to earlier derivatives .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 µg/mL |

| This compound | E. coli | 1 µg/mL |

Antitumor Activity

Overview : The antitumor potential of quinoline derivatives has been extensively researched, with many studies indicating that these compounds can inhibit cancer cell proliferation.

Research Findings : A study published in RSC Advances demonstrated that certain quinoline derivatives had significant inhibitory effects on human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The IC50 values for selected compounds were notably low, indicating strong antitumor activity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 | 2.36 |

| This compound | HT29 | 0.77 |

Synthesis and Modification

Overview : The synthesis of this compound involves several chemical reactions, including the Friedländer synthesis and subsequent modifications to enhance its biological activity.

Synthesis Pathway : Research indicates that the compound can be synthesized through a series of reactions starting from simple precursors. For instance, the introduction of the dimethylamino group at the 4-position is crucial for enhancing its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and functional impacts of Ethyl 8-chloro-4-(dimethylamino)quinoline-3-carboxylate with analogous compounds:

Research Findings

- Antibacterial Activity: Fluoroquinolones like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 131548-98-6) demonstrate potent activity against Gram-negative bacteria due to their dual halogen and oxo groups, but the target compound’s dimethylamino group may broaden the spectrum to include Gram-positive strains .

- Material Science Applications: Ethyl 4-(dimethylamino) benzoate derivatives show superior reactivity in resin cements compared to other amines, suggesting the target compound’s dimethylamino group could enhance performance in polymerizable systems .

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation : 2-Chloroaniline reacts with DEEMM to form an ethoxymethylene intermediate.

-

Cyclization : Heating at 120–140°C in a high-boiling solvent (e.g., diphenyl ether) induces intramolecular cyclization, eliminating ethanol and generating the quinoline core.

-

Acidification : The product is precipitated by adding acetic acid, yielding the 4-hydroxyquinoline intermediate.

Table 1: Gould-Jacobs Cyclization Parameters

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 120–140°C | Drives cyclization |

| Solvent | Diphenyl ether | High-boiling, inert medium |

| Reaction Time | 4–6 hours | Ensures complete cyclization |

| Yield | 65–75% | Isolated after acid precipitation |

This step is critical for establishing the 8-chloro substituent, which originates from the 2-chloroaniline starting material. The 4-hydroxy group is retained for subsequent functionalization.

Chlorination of the 4-Hydroxy Group

The 4-hydroxy group in the quinoline intermediate is converted to a chloro substituent using phosphorus oxychloride (POCl₃) , a widely employed chlorinating agent.

Procedure and Optimization

-

Reaction Setup : The hydroxyquinoline is refluxed in excess POCl₃ (3–5 equivalents) at 80–100°C for 3–4 hours.

-

Workup : Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water. The product, ethyl 8-chloro-4-chloroquinoline-3-carboxylate , is extracted using dichloromethane.

Table 2: Chlorination Optimization

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 4.0 | Maximizes conversion |

| Temperature | 80°C | Balances rate and side reactions |

| Reaction Time | 3 hours | Prevents over-chlorination |

| Yield | 85–90% | After column purification |

Side reactions, such as dichlorination at adjacent positions, are minimized by controlling stoichiometry and temperature.

Amination at the 4-Position

The final step involves substituting the 4-chloro group with dimethylamine to introduce the dimethylamino functionality. This nucleophilic aromatic substitution (NAS) is facilitated by polar aprotic solvents and elevated temperatures.

Reaction Protocol

Table 3: Amination Parameters

| Parameter | Value/Range | Role |

|---|---|---|

| Solvent | DMF | Polar aprotic, high boiling |

| Temperature | 70°C | Accelerates NAS kinetics |

| Reaction Time | 18 hours | Ensures >95% conversion |

| Yield | 75–80% | After recrystallization |

The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent Effects in Amination

Temperature and Time Trade-offs

-

Below 60°C: Incomplete substitution (<50% yield).

-

Above 80°C: Degradation of quinoline core observed.

Characterization and Analytical Data

Spectral Data

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Research Findings and Applications

Key Advances

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinoline-3-carboxylate derivatives with chloro and dimethylamino substituents?

- Methodology :

- Nucleophilic substitution : Reacting 4-chloroquinoline-3-carboxylate precursors with dimethylamine under basic conditions (e.g., DIPEA in DMF at 100°C) to introduce the dimethylamino group at the 4-position .

- Functionalization of intermediates : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives are synthesized via O-ethylation or N-propargylation, followed by click chemistry with azides under Sharpless conditions to introduce triazole moieties .

- Regioselective alkylation : Heating in DMSO with/without Bu4NI alters product ratios (e.g., hydroxyl vs. ethyl-substituted derivatives), highlighting solvent and catalyst effects on regioselectivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing quinoline-3-carboxylate derivatives?

- Key methods :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assigns substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; quinoline ring protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds in 8-nitro derivatives) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H12ClFN2O5 at m/z 355.1) .

- Elemental analysis : Validates purity (>97%) and stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/functionalization of quinoline-3-carboxylates be systematically addressed?

- Approach :

- Reaction condition optimization : For ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, varying solvents (DMSO vs. DMF) and catalysts (Bu4NI) shifts product ratios from 1:1 to 3:1 (hydroxyl vs. ethyl-substituted derivatives) .

- Computational modeling : Predicts steric/electronic effects of substituents (e.g., electron-withdrawing Cl at C8 may hinder nucleophilic attack at C4).

- Protecting group strategies : Use of trifluoromethyl or nitro groups at C8 stabilizes intermediates for selective functionalization .

Q. What intermolecular interactions govern the crystal packing of 8-chloro-substituted quinoline carboxylates?

- Findings :

- Hydrogen bonding : In ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate, C–H⋯O interactions (C⋯O = 3.065–3.537 Å) and C–H⋯Cl bonds (3.431–3.735 Å) stabilize parallel molecular stacking .

- π-π stacking : Planar quinoline rings exhibit face-to-face interactions (3.5–4.0 Å spacing) in tricyclic derivatives .

- Impact on solubility : Strong intermolecular forces reduce solubility in polar solvents, requiring DMSO or DMF for dissolution .

Q. How do structural modifications (e.g., triazole or pyranoquinoline fusion) affect antimicrobial activity?

- Methodological insights :

- Bioactivity screening : Test derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative) using agar dilution (MIC = 2–32 µg/mL). Triazole-substituted derivatives show enhanced activity due to improved membrane penetration .

- Structure-activity relationship (SAR) :

- C8 substituents : Chloro/fluoro groups enhance DNA gyrase inhibition .

- Fused pyranoquinoline systems : Increase rigidity, improving target binding (e.g., IC50 = 1.2 µM for topoisomerase IV inhibition) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for triazole-functionalized quinolines: How to resolve?

- Analysis :

- Sharpless vs. copper-catalyzed click chemistry : Yields vary from 60% (room temperature, CuI) to 85% (60°C, no catalyst) due to competing side reactions .

- Purification methods : Column chromatography (SiO2, ethyl acetate/hexane) vs. recrystallization (ethanol/water) impacts purity and recovery .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.